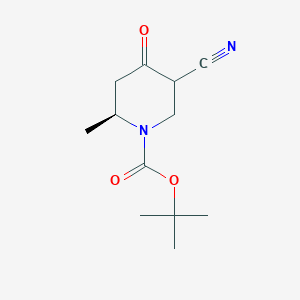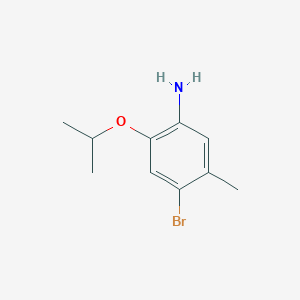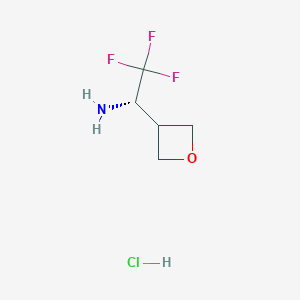![molecular formula C15H26ClN B11757521 Spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride](/img/structure/B11757521.png)
Spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[adamantane-2,1’-cyclohexan]-4’-amine hydrochloride is a spirocyclic compound characterized by a unique structure where an adamantane moiety is fused to a cyclohexane ring through a spiro carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[adamantane-2,1’-cyclohexan]-4’-amine hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of adamantane derivatives with cyclohexanone under acidic conditions to form the spiro compound. The amine group is then introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of spiro[adamantane-2,1’-cyclohexan]-4’-amine hydrochloride may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[adamantane-2,1’-cyclohexan]-4’-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones or other functional groups back to alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Spiro[adamantane-2,1’-cyclohexan]-4’-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of spiro[adamantane-2,1’-cyclohexan]-4’-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[adamantane-2,1’-cyclopropane]-3’-amine hydrochloride
- Spiro[cyclopropane-1,2’-steroids]
- Spiro[cyclopropane-1,9’-fluorene]
Uniqueness
Spiro[adamantane-2,1’-cyclohexan]-4’-amine hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific molecular architectures.
Eigenschaften
Molekularformel |
C15H26ClN |
|---|---|
Molekulargewicht |
255.82 g/mol |
IUPAC-Name |
spiro[adamantane-2,4'-cyclohexane]-1'-amine;hydrochloride |
InChI |
InChI=1S/C15H25N.ClH/c16-14-1-3-15(4-2-14)12-6-10-5-11(8-12)9-13(15)7-10;/h10-14H,1-9,16H2;1H |
InChI-Schlüssel |
RSQLILFNXACYFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1N)C3CC4CC(C3)CC2C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11757440.png)
![1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11757457.png)

![5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11757463.png)
![3-[(Hydroxyimino)methyl]benzene-1,2-diol](/img/structure/B11757471.png)
![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride](/img/structure/B11757475.png)
![ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11757481.png)
![Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hcl](/img/structure/B11757482.png)
![Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B11757483.png)




-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757518.png)
